

1,4-Bis(trimethylsilyl)tetrafluorobenzene CAS number

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Compound of Interest

	1,4-
Compound Name:	Bis(trimethylsilyl)tetrafluorobenzen
	e
Cat. No.:	B098026

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An In-depth Technical Guide to **1,4-Bis(trimethylsilyl)tetrafluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)tetrafluorobenzene, a fluorinated aromatic compound, is a versatile reagent and building block in modern chemistry. Its unique structure, featuring two trimethylsilyl (TMS) groups attached to a tetrafluorobenzene ring, imparts enhanced stability and specific reactivity, making it valuable in organic synthesis, materials science, and medicinal chemistry. The presence of both silicon and fluorine atoms allows for its use in specialized applications, including as a reference standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.^[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.

Chemical and Physical Properties

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a white crystalline solid at room temperature.^[2] Its key identifiers and physical properties are summarized in the tables below.

Compound Identification

Identifier	Value
CAS Number	16956-91-5[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₁₈ F ₄ Si ₂ [1][2][3][4][5]
Molecular Weight	294.44 g/mol [3][5]
IUPAC Name	trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane[2][3][4][5]
InChI Key	RIGHSQASRZUCPK-UHFFFAOYSA-N[1][2][3][5]
Canonical SMILES	C--INVALID-LINK--(C)C1=C(F)C(F)=C(--INVALID-LINK--(C)C)C(F)=C1F[2][4]

Physicochemical Data

Property	Value
Appearance	White crystals or powder[2]
Melting Point	51.0-57.0 °C[2] or 53-55 °C[5]
Purity	≥97.5% (GC)[2] or 98%[3][4][5]
Crystal Structure	Monoclinic, space group P2 ₁ /c[1][6]

Crystallographic Data

The crystal structure is characterized by a herringbone arrangement in the ac-plane, stabilized by van der Waals interactions.[1][6]

Bond / Parameter	Bond Length (Å)
C–C (aromatic)	1.37–1.39[1]
C–Si	1.85–1.89[1]
C–F	1.34–1.36[1]
Carene–Si	1.9077 (15) - 1.9101 (15)[6]

Experimental Protocols: Synthesis

Several synthetic routes for **1,4-Bis(trimethylsilyl)tetrafluorobenzene** have been reported. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: From 1,2,4,5-Tetrafluorobenzene

This was the first reported synthesis.^[6] It involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by quenching with trimethylsilyl chloride.^{[1][6]}

Detailed Protocol:

- Dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a low temperature (typically -78 °C).
- Add n-butyl lithium dropwise while maintaining the low temperature.
- Stir the reaction mixture for a specified period to allow for the formation of the dilithiated intermediate.
- Add trimethylsilyl chloride to the reaction mixture.
- Allow the mixture to warm to room temperature slowly.
- Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or sublimation to yield **1,4-Bis(trimethylsilyl)tetrafluorobenzene**.

Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)

This alternative route utilizes a cadmium-containing polymer as the starting material.^{[1][6]}

Detailed Protocol:[6]

- Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of $\text{Cd}(1,4\text{-O}_2\text{C}-\text{C}_6\text{F}_4)$ at 270 °C under vacuum.
- Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).
- Under the protection of dry nitrogen, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride.
- Seal the tube, and shake and heat it inside an oven.
- Increase the temperature stepwise over 30 hours to 222 °C.
- Continue heating from 230 °C to 250 °C over 26 hours.
- Cool the Carius tube stepwise to -78 °C before opening it under nitrogen protection.
- Isolate and purify the product, **1,4-Bis(trimethylsilyl)tetrafluorobenzene**.

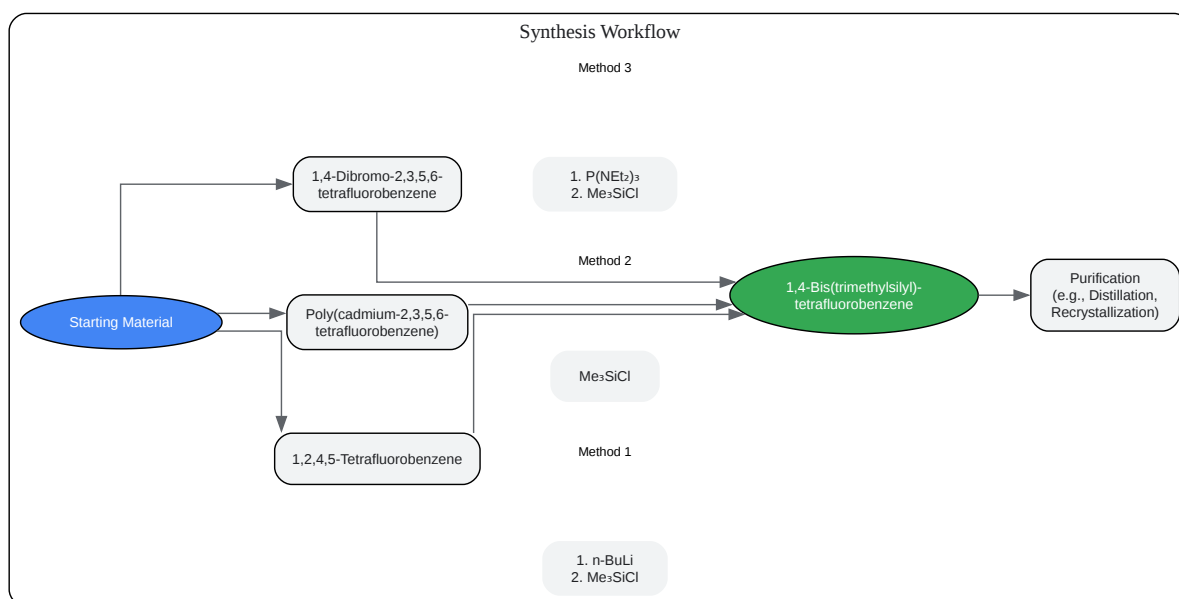
Method 3: From 1,4-Dibromo-2,3,5,6-tetrafluorobenzene

This method involves a phosphine-mediated silylation reaction.[1]

Detailed Protocol:[1]

- In a suitable reaction vessel, dissolve 1,4-Dibromo-2,3,5,6-tetrafluorobenzene ($\text{C}_6\text{F}_4\text{Br}_2$) in anhydrous acetonitrile.
- Cool the solution to -30 °C.
- Add Tris(diethylamino)phosphine [$\text{P}(\text{NEt}_2)_3$] as a catalyst.
- Add Trimethylsilyl chloride (ClSiMe_3) to the mixture.
- The reaction proceeds via the activation of ClSiMe_3 by the phosphine catalyst, generating a silylphosphonium intermediate which then undergoes nucleophilic attack on the dibromotetrafluorobenzene, replacing the bromine atoms with TMS groups.

- After the reaction is complete, purify the product via vacuum distillation to obtain a yield of approximately 59%.



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Caption: Overview of synthetic pathways to **1,4-Bis(trimethylsilyl)tetrafluorobenzene**.

Applications in Research and Development

The unique chemical properties of **1,4-Bis(trimethylsilyl)tetrafluorobenzene** make it a valuable tool in several areas of research.

Organic and Organometallic Synthesis

This compound serves as a key intermediate in the synthesis of various organosilicon compounds and fluorinated aromatic ligands.^[1] The trimethylsilyl groups can be substituted, allowing for regioselective functionalization of the tetrafluorobenzene ring.^[1] This is particularly useful in creating precursors for pharmaceuticals and agrochemicals.^[1]

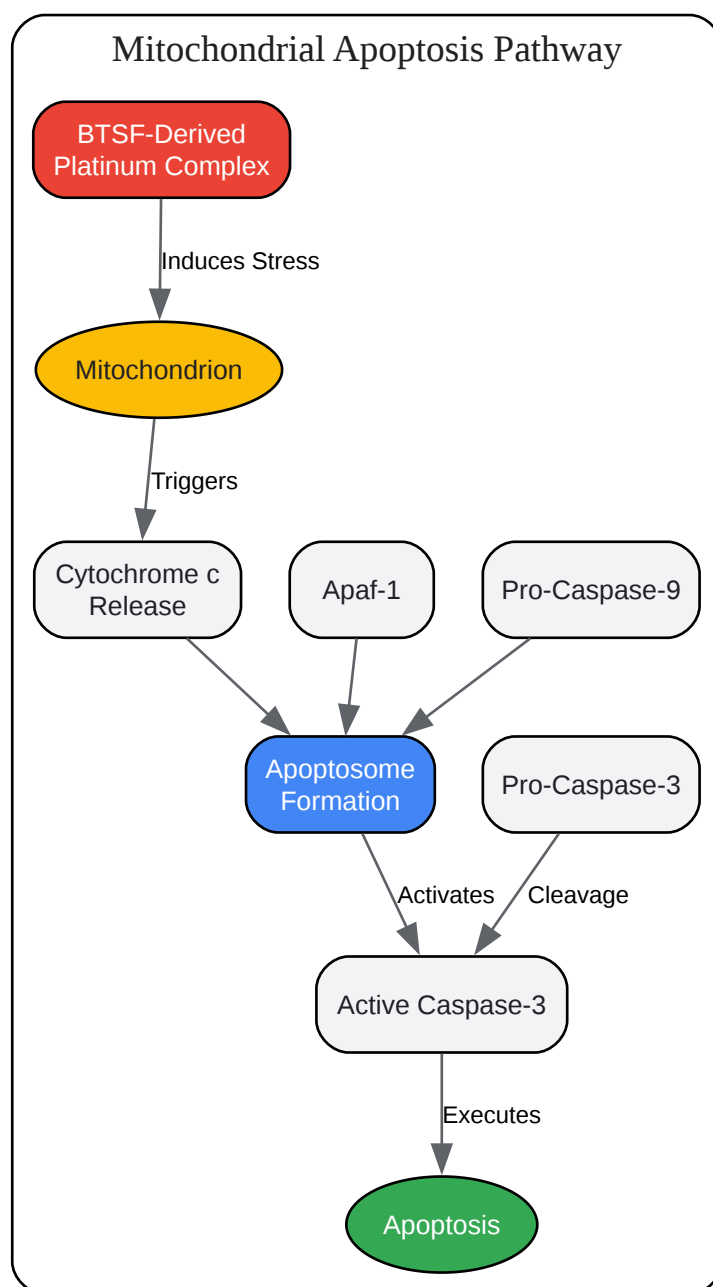
¹⁹F Quantitative NMR (qNMR) Standard

Due to its high purity (≥98%) and stability, it is employed as a certified reference material (CRM) or secondary standard in ¹⁹F qNMR.^[1] The presence of both fluorine and silicon nuclei allows for dual calibration for ¹⁹F and ¹H nuclei, which helps in reducing systematic errors during quantitative analysis.^[1] For long-term reliability, it should be stored at 0–6 °C.^[1]

Drug Development and Medicinal Chemistry

While the compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development.

- **Antiproliferative Activity:** Platinum complexes derived from **1,4-Bis(trimethylsilyl)tetrafluorobenzene** have been shown to induce apoptosis in cancer cells.^[1] The mechanism involves the activation of mitochondrial pathways, leading to programmed cell death.
- **Antimalarial Potential:** Derivatives of this compound have demonstrated inhibitory activity against *Plasmodium falciparum* spermidine synthase, an essential enzyme for the parasite's growth.^[1] This suggests a promising avenue for the development of new antimalarial drugs.



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Caption: Apoptosis induction by a derivative of **1,4-Bis(trimethylsilyl)tetrafluorobenzene**.

Conclusion

1,4-Bis(trimethylsilyl)tetrafluorobenzene is more than a simple chemical reagent; it is an enabling tool for advanced applications in science and technology. Its well-defined properties and versatile reactivity provide researchers and drug development professionals with a

valuable platform for creating novel molecules and materials. From its role as a precise standard in analytical chemistry to its potential in generating next-generation anticancer and antimalarial agents, this compound continues to be an area of active and promising research.

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